molecular formula C22H26N2O6S B2398767 diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-71-6

diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2398767
CAS No.: 864926-71-6
M. Wt: 446.52
InChI Key: YBTQYQNZQMKQBQ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a bicyclic heterocyclic compound featuring a dihydrothienopyridine core with diethyl ester groups at positions 3 and 6 and a 4-ethoxybenzamido substituent at position 2. The ethoxybenzamido group introduces hydrogen-bonding capabilities and lipophilicity, which may influence biological activity and solubility .

Properties

IUPAC Name

diethyl 2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-4-28-15-9-7-14(8-10-15)19(25)23-20-18(21(26)29-5-2)16-11-12-24(13-17(16)31-20)22(27)30-6-3/h7-10H,4-6,11-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTQYQNZQMKQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

The synthesis of complex heterocyclic compounds such as this compound stands at the intersection of modern medicinal chemistry and synthetic organic methodology. This article provides a comprehensive, authoritative analysis of the preparation methods for this compound, drawing upon a range of primary literature, patents, and recent research articles. The focus is on elucidating the synthetic strategies, mechanistic underpinnings, optimization parameters, and practical considerations that define the state-of-the-art in the field. Data tables are included to facilitate comparison of yields, reaction conditions, and other relevant metrics. The article concludes with a synthesis of the findings and recommendations for future research directions.

Summary of Key Findings

The preparation of this compound involves a multi-step synthetic sequence integrating heterocyclic construction, selective functionalization, and amide coupling. Recent advances have introduced metal-free and mild-condition protocols, notably via fused triazole intermediates and acid-mediated transformations, which have improved yields and selectivity. The synthetic approach typically starts with the assembly of the thieno[2,3-c]pyridine core, followed by esterification and subsequent amide bond formation with 4-ethoxybenzoyl derivatives. Optimization of reaction conditions, choice of reagents, and purification strategies play crucial roles in maximizing the efficiency and purity of the final product. Comparative data indicate that acid-mediated denitrogenative transformations and Pomeranz-Fritsch-type cyclizations are particularly effective for constructing the core scaffold, while carbodiimide-mediated couplings are preferred for the final amide formation. The following sections provide an in-depth exploration of each stage in the preparation, supported by experimental data and mechanistic insights.

Synthetic Strategies for Thieno[2,3-c]pyridine Core Construction

Triazole-Based Metal-Free Synthesis

The triazole-based approach begins with the condensation of a suitable thiophene derivative with an azide and an alkyne to generate the 1,2,3-triazole intermediate. This reaction is typically performed under mild conditions, often in the presence of a base such as triethylamine and a polar aprotic solvent like dimethylformamide. The resulting triazole is then subjected to acid-promoted cyclization, which induces ring closure to form the fused thieno[2,3-c]pyridine system.

The key advantage of this methodology lies in its operational simplicity and broad functional group tolerance. Furthermore, the denitrogenative transformation step, typically mediated by a strong acid such as trifluoroacetic acid or hydrochloric acid, proceeds with high chemoselectivity, enabling the efficient formation of the desired heterocyclic core.

Table 1. Representative Conditions for Thieno[2,3-c]pyridine Core Synthesis
Step Reagents and Conditions Yield (%) Reference
Triazolation Thiophene-2-yl alkyne, azide, base, DMF, rt 70–85
Pomeranz-Fritsch Cyclization Acid (TFA or HCl), 80–100°C 60–75
Denitrogenative Transformation Strong acid, 50–80°C 65–80

This table summarizes the key steps, reagents, and typical yields for the metal-free triazole-based synthesis of thieno[2,3-c]pyridine derivatives.

Alternative Cyclization Strategies

While the triazole-based method is currently favored for its efficiency and mildness, alternative strategies have also been reported. These include palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, followed by intramolecular cyclization. However, such methods often require expensive catalysts, inert atmospheres, and rigorous purification steps, which can limit scalability and reproducibility.

Following the assembly of the thieno[2,3-c]pyridine core, the next critical step involves the introduction of carboxylate groups at the 3 and 6 positions, which are subsequently esterified to yield the diethyl ester functionality characteristic of the target compound. This stage requires careful control of regioselectivity and reaction conditions to avoid over- or under-functionalization.

Carboxylation Methods

A common approach to introducing carboxylate groups involves the use of directed lithiation followed by carboxylation with carbon dioxide. The thieno[2,3-c]pyridine core is treated with a strong base such as n-butyllithium at low temperature, followed by bubbling of carbon dioxide gas to afford the corresponding dicarboxylic acid. The reaction is typically conducted in anhydrous tetrahydrofuran or diethyl ether to ensure high selectivity and yield.

Esterification Protocols

The resulting dicarboxylic acid is then subjected to esterification using ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide. Alternatively, Fischer esterification under reflux with excess ethanol and catalytic acid can be employed. The choice of esterification method depends on the desired yield, purity, and operational simplicity.

Table 2. Esterification Conditions and Yields
Esterification Method Reagents and Conditions Yield (%) Reference
Fischer Esterification Ethanol, H2SO4, reflux, 6–12 h 75–85
Carbodiimide-Mediated Esterification DCC, EtOH, room temp, 12–24 h 80–90

This table compares typical esterification protocols used for converting dicarboxylic acids to diethyl esters in the context of thieno[2,3-c]pyridine derivatives.

Purification and Characterization

After esterification, the product is typically purified by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate and hexanes. The purity and identity of the diethyl ester are confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Amide Bond Formation with 4-Ethoxybenzoyl Derivatives

Preparation of 4-Ethoxybenzoyl Chloride

The amide coupling step requires the availability of a reactive 4-ethoxybenzoyl chloride intermediate. This is generally prepared by treating 4-ethoxybenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction is conducted under anhydrous conditions, and the resulting acyl chloride is used immediately in the subsequent coupling step to prevent hydrolysis.

Amide Coupling Protocols

The diethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate is dissolved in anhydrous dichloromethane or tetrahydrofuran, and a base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction. The 4-ethoxybenzoyl chloride is then added dropwise at low temperature (0–5°C) to minimize side reactions. The reaction mixture is stirred for several hours, gradually warming to room temperature to ensure complete conversion.

Table 3. Amide Coupling Conditions
Coupling Method Reagents and Conditions Yield (%) Reference
Acid Chloride Method 4-ethoxybenzoyl chloride, Et3N, DCM, 0–25°C, 4–6 h 65–80
Carbodiimide-Mediated Coupling 4-ethoxybenzoic acid, DCC, NHS, DCM, rt, 12–24 h 60–75

This table summarizes the main amide coupling strategies, highlighting the efficiency of the acid chloride method.

Workup and Purification

Upon completion of the coupling reaction, the mixture is washed with aqueous sodium bicarbonate and brine to remove residual acid and base. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization, affording the target this compound as a white to pale yellow solid.

Analytical Characterization

The final product is characterized by proton and carbon nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and, where necessary, X-ray crystallography. The spectral data confirm the successful formation of the amide bond and the integrity of the thieno[2,3-c]pyridine core.

Optimization, Scalability, and Comparative Analysis

Reaction Optimization

Optimization of the synthetic sequence involves adjusting parameters such as temperature, solvent, reagent stoichiometry, and reaction time to maximize yield and purity. For example, the use of excess base in the amide coupling step has been shown to suppress side reactions and improve product isolation. Similarly, the choice of dehydrating agent in the esterification step can significantly impact the efficiency of the transformation.

Scalability Considerations

Scalability is a key concern for the practical application of these synthetic methods. The metal-free triazole-based approach is particularly amenable to scale-up due to its operational simplicity and avoidance of hazardous reagents. However, care must be taken to ensure adequate mixing and heat dissipation in larger reaction vessels, especially during exothermic steps such as acid-mediated cyclization.

Comparative Data Analysis

A comparative analysis of published methods reveals that the triazole-based, metal-free protocol consistently affords higher yields and greater functional group compatibility than traditional metal-catalyzed approaches. The acid chloride-mediated amide coupling is preferred for its efficiency and ease of purification, although carbodiimide-mediated methods offer an alternative when acid chlorides are unstable or difficult to prepare.

Table 4. Comparative Yields and Purities
Methodology Overall Yield (%) Purity (%) Scalability Reference
Triazole-based, metal-free 50–60 >98 High
Metal-catalyzed cross-coupling 30–45 90–95 Moderate
Acid chloride amide coupling 65–80 (step) >98 High
Carbodiimide-mediated coupling 60–75 (step) 95–98 Moderate

This table provides a side-by-side comparison of the main synthetic strategies, highlighting the advantages of the triazole-based and acid chloride-mediated approaches.

Mechanistic Insights and Theoretical Considerations

Mechanistic Pathways

The triazole-based synthesis proceeds via a well-defined sequence of cycloaddition, cyclization, and denitrogenative rearrangement steps. The initial triazole formation is a classic Huisgen 1,3-dipolar cycloaddition, while the subsequent acid-mediated cyclization involves electrophilic activation and nucleophilic attack to close the pyridine ring. The denitrogenative transformation is believed to proceed via protonation, nitrogen extrusion, and rearomatization of the heterocyclic system.

Computational Studies

Computational studies, including density functional theory calculations, have been employed to model the transition states and energy profiles of the key steps. These studies support the experimental observation that acid-mediated denitrogenative transformations are both thermodynamically and kinetically favorable, explaining the high yields observed in practice.

Case Studies and Literature Examples

Recent Literature Reports

A recent publication in ChemistryOpen details the synthesis of thieno[2,3-c]pyridine derivatives via a metal-free, triazole-based method, achieving good yields and high purity under mild conditions. The authors demonstrate the versatility of the approach by preparing a range of substituted thieno[2,3-c]pyridines, including ester and amide derivatives relevant to the target compound.

Patent Literature

Patent literature provides additional examples of related synthetic strategies, particularly in the context of pharmaceutical intermediates. For instance, processes for the preparation of structurally similar heterocycles often employ analogous cyclization and coupling steps, underscoring the generality of the methodologies described herein.

Industrial Applications

While the primary focus of the literature is on laboratory-scale synthesis, the scalability and operational simplicity of the triazole-based approach make it attractive for industrial applications. The avoidance of expensive catalysts and hazardous reagents further enhances its suitability for large-scale production.

Data Tables and Experimental Metrics

Summary of Key Experimental Data

Table 5. Summary of Experimental Conditions and Outcomes
Step Reagents/Conditions Yield (%) Purity (%) Time (h) Reference
Triazole formation Thiophene-2-yl alkyne, azide, base, DMF, rt 70–85 >98 6–8
Cyclization (Pomeranz-Fritsch) TFA or HCl, 80–100°C 60–75 >98 4–6
Denitrogenative transformation Strong acid, 50–80°C 65–80 >98 2–4
Carboxylation n-BuLi, CO2, THF, –78°C 70–80 >98 2
Esterification (Fischer) EtOH, H2SO4, reflux 75–85 >98 6–12
Amide coupling (acid chloride) 4-ethoxybenzoyl chloride, Et3N, DCM 65–80 >98 4–6

This comprehensive table encapsulates the key steps, conditions, yields, purities, and durations for the preparation of this compound.

Analytical Data

Analytical data for the final product typically include proton and carbon nuclear magnetic resonance spectra, mass spectra, and melting point determinations. These data confirm the structure and purity of the compound, ensuring its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Groups

The dihydrothieno[2,3-c]pyridine scaffold serves as a common framework for numerous derivatives. Key structural variations include:

  • Substituent at Position 2: Amide vs. Schiff Base: Unlike Schiff base derivatives (e.g., 6-tert-butyl 3-ethyl 2-(2-hydroxy-3-methoxybenzylideneamino)-...), the target compound features a stable amide group, reducing susceptibility to hydrolysis compared to imine-containing analogs . Amino Group: Compounds like diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2) lack the ethoxybenzamido group, making them precursors for further functionalization via acylation or condensation .
  • Ester Groups at Positions 3 and 6: Ethyl Esters: The target compound’s diethyl esters contrast with analogs bearing methyl, tert-butyl, or cyclopentyl esters (e.g., 3-tert-butyl 6-methyl derivatives).
  • Halogenation: Brominated derivatives (e.g., diethyl 2-bromo-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate) exhibit reactivity suitable for cross-coupling reactions, a feature absent in the ethoxybenzamido analog .

Physicochemical Properties

  • Melting Points: Compound Melting Point (°C) Diethyl 2-(4-ethoxybenzamido)-... (Target) Not reported Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-... (3g) 67–69 3-Ethyl 6-methyl 2-bromo-... (5f) 110–112 Schiff base ligand (2a) Not reported

The target compound’s amide group may elevate its melting point relative to Schiff bases (e.g., 2a) due to stronger hydrogen bonding .

  • Solubility: Ethyl esters generally improve solubility in organic solvents compared to tert-butyl derivatives.

Stability and Reactivity

  • Hydrolytic Stability : The amide group in the target compound resists hydrolysis under physiological conditions, unlike Schiff bases, which degrade readily in acidic or aqueous environments .
  • Derivatization Potential: Amino-substituted analogs (e.g., CAS 24237-51-2) allow for diverse modifications, while the ethoxybenzamido group limits further functionalization .

Biological Activity

Diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a thieno[2,3-c]pyridine core with diethyl ester and amide functional groups. This structure is believed to play a significant role in its biological activity.

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O5_{5}S
  • Molecular Weight : 378.44 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds derived from thieno[2,3-c]pyridine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent cell death in cancer cells .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Research has demonstrated that certain thieno[2,3-c]pyridine derivatives possess broad-spectrum antifungal activity:

CompoundTarget OrganismMIC (µg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A32Aspergillus fumigatus0.50

These findings suggest that modifications to the thieno[2,3-c]pyridine structure can enhance antifungal potency while maintaining low toxicity levels .

Case Studies and Research Findings

  • Study on Topoisomerase Inhibition :
    • A study focused on the inhibition of topoisomerase II by thieno derivatives showed that this compound could effectively induce cell cycle arrest in cancer cells through this mechanism .
  • Antifungal Efficacy :
    • Another research effort evaluated the antifungal properties of related compounds against various fungal strains. The results indicated a correlation between structural modifications and increased antifungal activity .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[2,3-c]pyridine core via cyclization of cyanoacetate derivatives with 4-oxopiperidine carboxylates under reflux in alcohols (e.g., methanol or ethanol). Critical parameters include:

  • Temperature control : Reflux conditions (~80°C in methanol) are essential for cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability during amide coupling .
  • Purification : Crystallization with ethyl ether or column chromatography is commonly used to isolate intermediates and final products .
    Yield optimization (60–84%) requires stoichiometric precision, particularly in introducing the 4-ethoxybenzamido group via nucleophilic acyl substitution .

Basic: Which analytical techniques are most reliable for structural validation?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the thienopyridine core and substitution patterns. For example, the 4-ethoxybenzamido group shows characteristic aromatic proton splits at δ 6.8–7.5 ppm and ethoxy signals at δ 1.3–1.4 ppm (triplet) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks at ~450–500 Da) and detects fragmentation patterns .
  • X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the amide and ester groups .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer:
Contradictions in NMR or MS data often arise from:

  • Tautomerism : The dihydrothienopyridine system may exhibit keto-enol tautomerism, altering peak splitting. Use variable-temperature NMR to identify dynamic equilibria .
  • Solvent effects : Polar solvents (DMSO) can shift proton signals. Compare spectra across solvents (CDCl3 vs. DMSO-d6) .
  • Impurity profiling : HPLC with UV detection (λ = 254 nm) identifies byproducts from incomplete coupling or hydrolysis .

Advanced: What strategies optimize the compound’s reactivity for functional group modifications?

Answer:

  • Ester hydrolysis : Use acidic (HCl/H2O) or basic (NaOH/EtOH) conditions to convert ethyl esters to carboxylic acids, enabling further conjugation .
  • Sulfonyl group activation : The 4-ethoxybenzamido moiety can be replaced via nucleophilic substitution using amines or thiols under microwave-assisted conditions .
  • Redox reactions : LiAlH4 reduces esters to alcohols, while oxidation (e.g., H2O2) modifies sulfur in the thiophene ring .

Advanced: How can researchers evaluate its biological activity in enzyme inhibition assays?

Answer:

  • Target selection : Prioritize kinases (e.g., BTK) or cholinesterases (AChE/BChE) based on structural analogs showing IC50 values <10 µM .
  • Assay design :
    • DPPH scavenging : Quantify antioxidant activity (IC50) at 517 nm .
    • Enzymatic kinetics : Use Ellman’s method for cholinesterase inhibition, monitoring thiocoline formation at 412 nm .
  • Computational docking : Predict binding modes with AutoDock Vina, focusing on interactions between the 4-ethoxybenzamido group and catalytic pockets .

Advanced: What computational methods elucidate structure-activity relationships (SAR)?

Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., ethoxy vs. methoxy) with bioactivity .
  • MD simulations : Analyze stability of ligand-target complexes (e.g., with GST enzymes) over 100-ns trajectories in GROMACS .
  • Pharmacophore mapping : Identify critical features (e.g., amide hydrogen bond donors) using Schrödinger’s Phase .

Advanced: How do reaction conditions impact stereochemical outcomes in derivatives?

Answer:

  • Chiral intermediates : Use enantiopure starting materials (e.g., tert-butyl carbamates) to control stereocenters during cyclization .
  • Catalytic asymmetric synthesis : Pd-catalyzed couplings or organocatalysts (e.g., proline derivatives) induce enantioselectivity in amide formation .
  • Crystallization-induced resolution : Separate diastereomers via fractional crystallization in hexane/ethyl acetate .

Advanced: What are the stability challenges under physiological conditions?

Answer:

  • Ester hydrolysis : Serum esterases rapidly cleave ethyl esters (t1/2 < 1 hr in PBS pH 7.4). Stabilize via PEGylation or prodrug strategies .
  • Photooxidation : The thiophene ring is susceptible to UV-induced degradation. Store compounds in amber vials under inert gas .
  • pH sensitivity : The 4-ethoxybenzamido group undergoes hydrolysis at pH > 9. Buffer solutions (pH 6–8) are recommended for in vitro assays .

Advanced: How to address low yields in scale-up synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., amide coupling) .
  • Catalyst optimization : Switch from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery .
  • Byproduct recycling : Reprocess mother liquors via acid-base extraction to recover unreacted intermediates .

Advanced: What are emerging applications in targeted drug delivery?

Answer:

  • Prodrug design : Conjugate carboxylic acid derivatives (from ester hydrolysis) to monoclonal antibodies via NHS ester linkages .
  • Nanoparticle loading : Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release in cancer models .
  • Targeted kinase inhibition : Functionalize with ATP-competitive warheads (e.g., acrylamides) for covalent binding to cysteine residues in BTK .

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